2-(4-Chloro-2-methoxyphenyl)acetonitrile
Description
Significance of Substituted Phenylacetonitriles as Synthetic Precursors
Substituted phenylacetonitriles, also known as benzyl (B1604629) cyanides, are highly versatile precursors in the synthesis of a wide array of organic compounds. wikipedia.org Their utility stems from the reactivity of both the nitrile functional group and the adjacent methylene (B1212753) group (the α-carbon). wikipedia.org The nitrile can be hydrolyzed to form phenylacetic acids or converted into esters through reactions like the Pinner reaction. wikipedia.org
The hydrogen atoms on the methylene bridge are acidic, making this position a reactive "active methylene unit." wikipedia.org This allows for various base-induced reactions that form new carbon-carbon bonds, such as alkylation and condensation. wikipedia.orgresearchgate.net This reactivity makes phenylacetonitriles crucial starting materials for numerous products, particularly in the pharmaceutical industry. They serve as key intermediates for synthesizing fungicides, fragrances, antibiotics, and a range of pharmaceuticals. wikipedia.orgnih.gov
Table 1: Examples of Pharmaceutical Classes Derived from Phenylacetonitrile (B145931) Precursors
| Pharmaceutical Class | Example(s) |
|---|---|
| Antiarrhythmics | Disopyramide |
| Antidepressants | Milnacipran |
| Antihistamines | Pheniramine, Levocabastine |
| Antitussives | Oxeladin, Isoaminile |
| Diuretics | Triamterene |
| Hypnotics | Phenobarbital |
| Opioids | Pethidine, Methadone |
This table illustrates the broad applicability of the phenylacetonitrile scaffold in medicinal chemistry, based on information from various sources. wikipedia.org
Overview of Halogenated and Methoxylated Aromatic Systems in Chemical Transformations
The functionality of 2-(4-Chloro-2-methoxyphenyl)acetonitrile is significantly influenced by the substituents on its aromatic ring: a halogen (chlorine) and a methoxy (B1213986) group. These groups play crucial roles in directing and enabling further chemical transformations.
Halogenated aromatic compounds are fundamental intermediates in many areas, including the synthesis of pharmaceuticals and advanced materials. numberanalytics.com The halogen atom is introduced onto the aromatic ring through electrophilic aromatic substitution, a reaction that typically requires a Lewis acid catalyst to activate the halogen. libretexts.orgmasterorganicchemistry.com Once installed, the halogen can serve as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
The methoxy group (–OCH₃) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. msu.edu It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. msu.edu In the case of this compound, the presence of both an electron-withdrawing halogen and an electron-donating methoxy group creates a specific electronic environment that can be exploited to achieve regioselective functionalization of the aromatic ring.
Research Trajectory of this compound and Closely Related Halogenated Methoxyphenylacetonitrile Analogs
The research trajectory for this compound and its analogs is primarily as intermediates in multi-step synthetic sequences aimed at producing complex, high-value molecules. While extensive literature dedicated solely to this specific compound is not prevalent, its synthetic utility can be inferred from research on closely related structures.
The synthesis of substituted phenylacetonitriles often involves the reaction of a corresponding substituted benzyl halide with a cyanide salt. For example, 4-methoxyphenylacetonitrile (B141487) can be prepared by reacting 1-(chloromethyl)-4-methoxybenzene with sodium cyanide. prepchem.comorgsyn.org Similarly, p-chlorophenylacetonitrile has been synthesized using related methods. orgsyn.org This suggests a plausible synthetic route to this compound from 4-chloro-1-(chloromethyl)-2-methoxybenzene.
Research on related compounds highlights their role as building blocks. For instance, chloro-(4-methoxy-phenyl)-acetonitrile is used as a key intermediate in a Darzen's condensation reaction with cyclohexanone (B45756) to produce an oxirane-containing compound, which is a precursor for the synthesis of Venlafaxine, an antidepressant. google.com Patents describe the one-pot synthesis of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, a key intermediate for the anthelmintic drug closantel (B1026) sodium, starting from chlorobenzyl cyanide and a substituted nitrotoluene. google.com These examples underscore the value of the halogenated phenylacetonitrile framework in constructing bioactive molecules.
The research trajectory for this compound is therefore projected to be in the domain of medicinal chemistry and materials science, where it can serve as a versatile scaffold. The combination of the nitrile group, the active methylene, the chloro-substituent for cross-coupling, and the methoxy group for directing further substitutions provides a rich platform for generating molecular diversity.
Table 2: Key Synthetic Reactions Involving Phenylacetonitrile Analogs
| Precursor | Reagents/Reaction Type | Product/Intermediate Class | Reference |
|---|---|---|---|
| 1-(chloromethyl)-4-methoxybenzene | Sodium cyanide, Sodium iodide, Acetone | 4-methoxyphenylacetonitrile | prepchem.com |
| Anisyl alcohol | Concentrated HCl, then Sodium cyanide | p-Methoxyphenylacetonitrile | orgsyn.org |
| Chloro-(4-methoxy-phenyl)-acetonitrile | Cyclohexanone, Base (Darzen's condensation) | 1-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile | google.com |
An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches focus on the precise introduction of the acetonitrile (B52724) group, regioselective halogenation of aromatic precursors, and the synthesis of key intermediates. Advanced catalytic methods have also been developed to enhance the efficiency and selectivity of these transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJARSBOCSFHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624854 | |
| Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-92-5 | |
| Record name | (4-Chloro-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of 2 4 Chloro 2 Methoxyphenyl Acetonitrile
Reactions Involving the Nitrile Group (-CH₂CN)
The acetonitrile (B52724) moiety is a key center of reactivity. The acidic protons on the α-carbon and the electrophilic carbon of the nitrile group are the primary sites of reaction.
The methylene (B1212753) group (CH₂) alpha to the electron-withdrawing nitrile group exhibits significant acidity, allowing for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: A common transformation is the alkylation of the α-carbon. In a process applicable to substituted phenylacetonitriles, the carbanion, generated by an alkali metal base, reacts with an organohalide to yield an α-substituted product. google.com This one-step operation can be conducted using an aqueous alkali metal hydroxide (B78521) in the presence of a diorgano sulfoxide (B87167) like dimethyl sulfoxide (DMSO). google.com
Darzen's Condensation: The nucleophilic character of the α-carbon is also exploited in condensation reactions. For instance, the related compound chloro-(4-methoxy-phenyl)-acetonitrile undergoes a Darzen's condensation with cyclohexanone (B45756) in the presence of a base. google.com This reaction involves the initial nucleophilic addition of the acetonitrile carbanion to the ketone, followed by an intramolecular cyclization to form an epoxide. google.com A similar pathway is expected for 2-(4-chloro-2-methoxyphenyl)acetonitrile.
| Reaction Type | Reactants | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | Phenylacetonitrile derivative, Organohalide | Aqueous alkali metal hydroxide, DMSO | α-Alkylated nitrile | google.com |
| Darzen's Condensation | chloro-(4-methoxy-phenyl)-acetonitrile, Cyclohexanone | Base | α,β-Epoxynitrile (oxirane carbonitrile) | google.com |
The carbon-nitrogen triple bond of the nitrile group is susceptible to both hydrolytic cleavage and reduction, providing pathways to other important functional groups like carboxylic acids and primary amines.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org
Acid-catalyzed hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, protonates the nitrogen atom, activating the carbon for nucleophilic attack by water. chemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For this compound, this would yield (4-chloro-2-methoxyphenyl)acetic acid.
Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process also forms an amide intermediate, which is then hydrolyzed to yield the salt of the carboxylic acid (e.g., sodium (4-chloro-2-methoxyphenyl)acetate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine. A variety of reducing agents can accomplish this transformation. For example, a system of potassium borohydride (B1222165) (KBH₄) and cupric chloride (CuCl₂) in 80% isopropanol (B130326) has been shown to be effective for the reduction of various aromatic and aralkyl nitriles, including the structurally similar 2-(4-chlorophenyl)acetonitrile, into their corresponding primary amines. asianpubs.org This method is notable for its simplicity and efficiency, affording good yields. asianpubs.org Applying this to this compound would produce 2-(4-chloro-2-methoxyphenyl)ethanamine. Electrochemical methods have also been developed for the reduction of nitriles like acetonitrile to primary amines. osti.gov
| Transformation | Conditions | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Aqueous acid (e.g., HCl), heat | Amide | Carboxylic acid | chemistrysteps.comchemguide.co.uk |
| Alkaline Hydrolysis | Aqueous base (e.g., NaOH), heat | Amide | Carboxylate salt | chemistrysteps.comchemguide.co.uk |
| Reduction | KBH₄ / CuCl₂, 80% Isopropanol, 60 °C | Imine (proposed) | Primary amine | asianpubs.org |
Reactivity of the Chlorinated Aromatic Ring System
The benzene (B151609) ring is substituted with a chlorine atom, a methoxy (B1213986) group, and a cyanomethyl group. The electronic properties of these substituents govern the ring's reactivity towards both nucleophilic and electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro moiety). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org
In this compound, the chloro group is the leaving group. The substituents influencing the reaction are:
An electron-donating methoxy group (-OCH₃) at the ortho position.
A weakly electron-withdrawing cyanomethyl group (-CH₂CN) at the para position.
The powerful electron-donating effect of the methoxy group increases electron density on the ring, which is destabilizing for the negatively charged Meisenheimer complex and thus deactivates the ring towards SNAr. While the cyanomethyl group is electron-withdrawing, its effect is modest compared to classic activating groups like nitro (-NO₂) groups. Therefore, this compound is expected to be relatively unreactive towards standard SNAr reactions. For substitution to occur, forcing conditions or specialized catalytic systems, such as photochemical approaches, might be necessary. researchgate.net
In contrast to its deactivation towards nucleophilic attack, the aromatic ring is activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS is determined by the directing effects of the existing substituents.
Methoxy group (-OCH₃): This is a powerful activating group and is ortho, para-directing.
Chloro group (-Cl): This is a deactivating group but is also ortho, para-directing.
Cyanomethyl group (-CH₂CN): This group is weakly deactivating and is considered ortho, para-directing, although its influence is less pronounced than the other substituents.
The positions available for substitution are C3, C5, and C6. The directing effects can be summarized as follows:
The methoxy group strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions.
The chloro group directs to its ortho (C3, C5) and para (C6) positions.
The cyanomethyl group directs to its ortho (C3, C5) positions.
The powerful activating and directing effect of the methoxy group is expected to dominate. All three groups direct towards the C3 and C5 positions. The C3 position is ortho to both the methoxy and cyanomethyl groups and meta to the chloro group. The C5 position is para to the methoxy group, ortho to the chloro group, and meta to the cyanomethyl group. Given the strong para-directing nature of the methoxy group, substitution at the C5 position is a highly likely outcome. Substitution at the C3 position is also possible. The C6 position is sterically hindered and electronically less favored, making substitution there unlikely.
Transformations of the Methoxy Substituent
The methoxy group, an aryl methyl ether, can be cleaved to yield the corresponding phenol (B47542). This transformation is a common synthetic step, typically achieved by treatment with strong Lewis acids or proton acids. Reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or hydrobromic acid (HBr) are effective for this demethylation. The reaction proceeds via nucleophilic attack of the bromide or iodide ion on the methyl group of the protonated or Lewis acid-activated ether, with the phenol acting as the leaving group. This would convert this compound into 2-(4-chloro-2-hydroxyphenyl)acetonitrile.
Intramolecular Cyclization and Annulation Reactions
The structural features of this compound, namely the activated methylene bridge and the nitrile group, render it a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization and annulation reactions. These transformations are crucial in medicinal chemistry and materials science for accessing complex molecular architectures.
Formation of Nitrogen-Containing Heterocycles
While direct intramolecular cyclization of this compound is not prominently documented, its derivatives can undergo such reactions to form nitrogen-containing heterocycles. A common strategy involves the introduction of a second functional group that can react with the nitrile. One classical method is the Thorpe-Ziegler cyclization, which involves the base-catalyzed intramolecular condensation of dinitriles to form an enamine, which then tautomerizes to an α-aminonitrile within a cyclic system. For a derivative of this compound to undergo this reaction, an additional nitrile-containing chain would need to be appended to the molecule. The mechanism involves the deprotonation of an α-carbon, followed by nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a new ring. researchgate.net
Annulation reactions, particularly [3+2] annulations, represent another powerful method for constructing five-membered nitrogen heterocycles. rsc.org In these reactions, a three-atom component reacts with a two-atom component. Derivatives of this compound could potentially serve as one of these components after suitable functionalization. For instance, conversion of the nitrile to an isonitrile would allow it to act as a one-atom component in radical cascade reactions for the synthesis of complex nitrogen heterocycles like indoles or quinolines. rsc.org The general principle of these annulation reactions often involves the generation of a reactive intermediate that subsequently undergoes cyclization to furnish the heterocyclic ring. mdpi.comnih.gov
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles from this compound can be effectively achieved through the Gewald reaction. umich.eduscispace.comresearchgate.net This multicomponent reaction is a cornerstone in the synthesis of highly substituted 2-aminothiophenes. researchgate.net The reaction typically involves an α-methylene nitrile, elemental sulfur, and a carbonyl compound (an aldehyde or ketone) in the presence of a base. scispace.com
The generally accepted mechanism for the Gewald reaction proceeds through the following key steps:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, in this case, this compound. This step forms an α,β-unsaturated nitrile intermediate.
Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, adds to the β-carbon of the unsaturated nitrile in a Michael-type addition, forming a thiolate intermediate.
Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon in an intramolecular fashion, leading to a 5-exo-dig cyclization to form an imine. Subsequent tautomerization yields the stable 2-aminothiophene ring system. researchgate.net
An alternative pathway involves the initial reaction of the α-methylene nitrile with sulfur to form a thiolate, which then reacts with the carbonyl compound. umich.edu The versatility of the Gewald reaction allows for a wide range of substituents on the resulting thiophene (B33073) ring, making it a valuable tool in drug discovery. researchgate.net
Table 1: Potential Gewald Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Base Catalyst | Potential Product Class |
|---|---|---|---|---|
| This compound | Aldehyde/Ketone (e.g., Cyclohexanone) | Elemental Sulfur | Amine (e.g., Morpholine) | Substituted 2-Aminothiophene |
Spiro Compound Formation
Spiro compounds, characterized by two rings connected through a single common atom, can be synthesized using precursors related to this compound. The formation of spirocycles often involves an intramolecular reaction where one part of the molecule attacks another to form the second ring at a quaternary carbon.
A relevant synthetic strategy involves the Darzen condensation of a related compound, chloro-(4-methoxy-phenyl)-acetonitrile, with cyclohexanone in the presence of a base. This reaction proceeds through the formation of an epoxide, which is a spiro compound known as 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile. google.com This indicates that the nitrile group and the benzylic position are key to facilitating such cyclizations.
Another approach involves the dearomatizing spirocyclization of aromatic precursors using hypervalent iodine reagents. mdpi.com This method allows for the construction of complex spirocyclic frameworks under mild conditions. While this has been demonstrated on urea (B33335) and guanidine (B92328) derivatives, the principle could be extended to suitably functionalized derivatives of this compound. mdpi.com
Furthermore, a functionalized spiro-β-lactone has been synthesized via a metal-free, photoinduced carbene C–H insertion. This process started from 2-(4-methoxyphenyl)acetic acid, a close analog of the target compound. nih.gov The synthesis involved converting the acetic acid to a diazo precursor, which upon irradiation, generated a carbene that underwent intramolecular C-H insertion to form the spirocyclic lactone. nih.gov This pathway highlights a potential route for forming spiro compounds from derivatives of this compound.
Oxidation and Reduction Processes of the Compound
The nitrile functional group and the substituted phenyl ring in this compound are susceptible to various oxidation and reduction reactions, which can be used to introduce new functional groups or modify the molecule's core structure.
The reduction of the nitrile group is a common transformation. Catalytic hydrogenation is a widely used method to convert nitriles into primary amines. This reaction is typically carried out using catalysts such as Raney nickel, platinum dioxide, or palladium on carbon, under a hydrogen atmosphere. The resulting product from the reduction of this compound would be 2-(4-Chloro-2-methoxyphenyl)ethan-1-amine. This transformation is fundamental in the synthesis of pharmaceuticals where a primary amine is required for further elaboration.
Conversely, the nitrile group is generally resistant to oxidation. However, the benzylic C-H bonds can be susceptible to oxidation under certain conditions, potentially leading to the formation of a ketone. More commonly, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 2-(4-Chloro-2-methoxyphenyl)acetic acid, or an amide, 2-(4-Chloro-2-methoxyphenyl)acetamide, as an intermediate.
Regarding the aromatic ring, strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures, though these reactions often require harsh conditions and may lack selectivity. A related compound, (4-methoxy-phenyl)-acetonitrile, can be a starting material for a synthetic route that involves an oxidation step to yield cyclohexyl-(4-methoxy-phenyl)-methanone after several transformations. google.com
Kinetic and Mechanistic Investigations of Chemical Transformations
Reaction Rate Dependencies and Substituent Effects
The reactivity of this compound is significantly influenced by the electronic properties of the substituents on the phenyl ring. The Hammett equation provides a framework for quantifying these effects on reaction rates and equilibria. walisongo.ac.idlibretexts.org The equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. libretexts.org
The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. ic.ac.uk
-OCH₃ (at ortho position): The methoxy group is a strong electron-donating group through its resonance effect (+M) and a weak electron-withdrawing group through its inductive effect (-I). Due to steric hindrance and other proximity effects, ortho-substituent effects are complex and not typically described by standard Hammett σ values. ic.ac.uk However, its electronic influence is expected to increase electron density in the ring.
The acidity of the α-protons (the hydrogens on the carbon adjacent to the nitrile and phenyl groups) is a key factor in many of its reactions, such as the Gewald reaction and alkylations. The electron-withdrawing chloro group will stabilize the resulting carbanion, thereby increasing the acidity of these protons. Conversely, the electron-donating methoxy group will destabilize the carbanion, decreasing the acidity. The net effect will be a balance of these opposing influences.
For reactions involving nucleophilic attack at the nitrile carbon, the electron-withdrawing chloro group will make the carbon more electrophilic and thus more reactive towards nucleophiles. The electron-donating methoxy group will have the opposite effect. The reactivity of nitrile-containing compounds with nucleophiles like cysteine has been shown to be highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally increase the reaction rate. nih.govresearchgate.net
Curved Hammett plots can sometimes be observed in reactions of substituted aromatic compounds, which may indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. iitd.ac.in
Table 2: Hammett Substituent Constants (σ)
| Substituent | Position | σ Value | Electronic Effect |
|---|---|---|---|
| -Cl | para | +0.23 | Electron-withdrawing |
| -OCH₃ | para | -0.27 | Electron-donating |
| -NO₂ | para | +0.78 | Strongly electron-withdrawing |
| -CH₃ | para | -0.17 | Electron-donating |
| -H | - | 0.00 | Reference |
Note: The σ value for the ortho-methoxy group is not listed due to the complexity of ortho effects.
Elucidation of Rate-Determining Steps and Transition States
The elucidation of a reaction mechanism, particularly the identification of its rate-determining step (RDS) and the characterization of the associated transition state, is fundamental to understanding and controlling chemical reactivity. For this compound, while specific, dedicated kinetic and mechanistic studies are not extensively documented in publicly accessible literature, a robust understanding can be constructed by analyzing the reactivity of its constituent functional groups and drawing parallels from well-studied analogous systems. The key reactive sites of the molecule are the acidic α-hydrogen at the benzylic position, the electrophilic carbon of the nitrile group, and the substituted aromatic ring.
Experimental Probes and Kinetic Analysis
Kinetic studies on analogous compounds provide critical insight into the probable mechanistic pathways for this compound. For instance, reactions involving the cleavage of a bond to the benzylic carbon are common for this class of molecule. The stability of intermediates, such as a carbocation or carbanion at this position, is heavily influenced by the electronic properties of the phenyl ring substituents.
In a study on the elimination reaction of a structurally related compound, 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, the formation of a stable carbocation intermediate was identified as the rate-determining step, consistent with an E1 mechanism. researchgate.net The presence of the electron-donating p-methoxy group was crucial for stabilizing this cationic intermediate. researchgate.net For this compound, the ortho-methoxy group would similarly be expected to stabilize a benzylic carbocation through resonance, while the para-chloro group would exert a competing, electron-withdrawing inductive effect.
Table 1: Kinetic Data for Dehydrochlorination of an Analogous Compound (Data adapted from studies on 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile) researchgate.net
| Parameter | Observation | Mechanistic Implication |
|---|---|---|
| Reaction Order | First-order dependence on substrate concentration. | Suggests a unimolecular rate-determining step (E1 or SN1). |
| Effect of Base | Rate is independent of weak base concentration. | Confirms the rate-determining step does not involve the base (unimolecular). |
| Mass Law Effect | Addition of a common ion (Cl⁻) decreases the reaction rate. | Indicates a reversible formation of a carbocation-anion ion pair in the RDS. |
Another powerful experimental tool is the use of Hammett plots, which correlate reaction rates for a series of substituted aromatic compounds with substituent constants (σ). walisongo.ac.idlibretexts.org The slope of this plot, known as the reaction constant (ρ), provides information about charge development in the transition state. msudenver.edu A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge (e.g., carbanion formation) in the transition state of the RDS. Conversely, a negative ρ value implies the development of positive charge (e.g., carbocation formation), as the reaction is aided by electron-donating groups. msudenver.edu
Table 2: Mechanistic Interpretation of Hammett Reaction Constants (ρ) for Plausible Reactions
| Plausible Reaction at Benzylic Carbon | Expected Sign of ρ | Interpretation of Transition State |
|---|---|---|
| Base-catalyzed deprotonation (Carbanion formation) | Positive (ρ > 0) | Buildup of negative charge; stabilized by electron-withdrawing groups. |
| SN1-type substitution (Carbocation formation) | Negative (ρ < 0) | Buildup of positive charge; stabilized by electron-donating groups. |
Characterization of Transition States
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on this path. mit.edu It is an ephemeral species and cannot be isolated, making its direct experimental observation nearly impossible. fossee.in Therefore, its structure, energy, and properties are primarily elucidated through computational quantum chemistry. mit.edugithub.io
Modern computational methods, such as Density Functional Theory (DFT), allow for the precise location of transition state structures on a potential energy surface. fossee.in A key criterion for identifying a true transition state is the calculation of vibrational frequencies; a transition state is characterized as a first-order saddle point, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. github.ioyoutube.com
These computational models can provide invaluable data:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which directly relates to the reaction rate.
Geometric Parameters: Bond lengths and angles within the transition state structure, revealing which bonds are breaking and which are forming.
Charge Distribution: Analysis of the electron density can confirm the development of positive or negative charge at specific atoms, corroborating findings from experimental methods like Hammett analysis.
Table 3: Computational Methods for Transition State Analysis
| Computational Method | Information Provided | Relevance to Mechanism Elucidation |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries of reactants, products, and transition states; reaction energies. | Calculates the activation energy barrier and visualizes the transformation. |
| Frequency Calculation | Vibrational modes of a structure. | Confirms a stationary point as a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path connecting the transition state to the reactants and products. | Verifies that the identified transition state correctly links the intended reactants and products. |
Derivatization Strategies and Analogue Development Based on the 2 4 Chloro 2 Methoxyphenyl Acetonitrile Scaffold
Design and Synthesis of Substituted Structural Analogs for Enhanced Reactivity
The design of structural analogs of 2-(4-chloro-2-methoxyphenyl)acetonitrile is centered on enhancing its reactivity and introducing molecular diversity. Key strategies include the alkylation and condensation at the benzylic position, which is activated by the adjacent electron-withdrawing nitrile group.
One of the most effective methods for creating substituted analogs is through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene (B1212753) group of the acetonitrile (B52724) with aromatic aldehydes. nih.govresearchgate.netresearchgate.net This approach leads to the formation of α,β-unsaturated nitriles, thereby extending the conjugation of the system and introducing new functional groups. The reaction is typically carried out under mild conditions and can be facilitated by a variety of catalysts, including natural catalysts like lemon juice, which offers an environmentally friendly option. lookchem.com The general scheme for this reaction allows for the introduction of a wide range of substituents on the newly formed double bond, depending on the choice of the aldehyde.
Alkylation of the α-carbon of arylacetonitriles represents another powerful strategy for analog development. eie.grgoogle.com This reaction typically proceeds by deprotonation of the benzylic carbon with a suitable base, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or substituted alkyl chains, thereby modifying the steric and lipophilic properties of the parent molecule. Copper-catalyzed α-alkylation of arylacetonitriles with benzyl (B1604629) alcohols has also been reported as an effective method. eie.gr The synthesis of the parent this compound can be achieved through the cyanation of the corresponding 1-chloro-2-(chloromethyl)-5-methoxybenzene. wikipedia.orgprepchem.com Nickel-catalyzed cyanation of benzyl chlorides with trimethylsilyl (B98337) cyanide provides a simple and practical method for this transformation. rsc.org
Below is a table summarizing representative synthetic strategies for the derivatization of the this compound scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Knoevenagel Condensation | Aromatic aldehyde, base (e.g., piperidine, lemon juice), solvent (e.g., ethanol, water) or solvent-free | α,β-Unsaturated nitriles | C-C bond formation, extension of conjugation, introduction of diverse substituents. nih.govresearchgate.netlookchem.com |
| α-Alkylation | Alkyl halide, base (e.g., NaH, t-BuOK), solvent (e.g., THF, toluene) | α-Substituted acetonitriles | Introduction of alkyl chains, modification of steric and lipophilic properties. eie.grgoogle.com |
| Cyanation of Benzyl Chloride | Trimethylsilyl cyanide, Ni(cod)2/PPh3 catalyst, toluene, 60 °C | Arylacetonitrile (parent scaffold) | Synthesis of the core structure from the corresponding benzyl chloride. rsc.org |
Chiral Synthesis and Stereoselective Transformations of Derivatives
The development of chiral analogs of this compound is crucial for applications where stereochemistry plays a significant role. Asymmetric synthesis and stereoselective transformations are key to accessing enantiomerically pure or enriched derivatives.
While specific examples of chiral synthesis directly involving the this compound scaffold are not extensively documented in the provided search results, general principles of asymmetric catalysis can be applied. hilarispublisher.com The introduction of a chiral center at the α-position of the nitrile is a primary focus. This can be achieved through the use of chiral catalysts in alkylation or condensation reactions. miami.edusnnu.edu.cn Chiral phase-transfer catalysts, for instance, could be employed in the alkylation of the parent acetonitrile to induce enantioselectivity.
Furthermore, the synthesis of axially chiral benzonitriles has been achieved through dynamic kinetic resolution using N-heterocyclic carbene organocatalysis. nih.gov This methodology, while demonstrated on a different biaryl system, highlights a potential strategy for creating atropisomeric analogs if the this compound scaffold is incorporated into a sterically hindered biaryl system.
Enantioselective alkynylation of aldehydes, catalyzed by chiral ligands in combination with transition metals, is another established method for producing chiral propargylic alcohols, which could be further elaborated into derivatives of the target scaffold. researchgate.net The development of novel chiral catalysts, such as those based on axially chiral styrenes or helical structures, continues to expand the toolbox for asymmetric synthesis. miami.edusnnu.edu.cn
The table below outlines general approaches that could be adapted for the chiral synthesis of this compound derivatives.
| Asymmetric Strategy | Potential Catalyst/Reagent | Target Chiral Moiety | Potential Application |
| Asymmetric Alkylation | Chiral phase-transfer catalyst, chiral ligand with a metal catalyst | α-Substituted chiral center | Introduction of a stereocenter adjacent to the nitrile group. |
| Atroposelective Synthesis | Chiral N-heterocyclic carbene (NHC) catalyst | Axially chiral biaryl system | Creation of atropisomers for applications in asymmetric catalysis. nih.gov |
| Asymmetric Aldol/Knoevenagel Condensation | Chiral organocatalyst (e.g., proline derivatives) | Chiral β-hydroxy nitriles or α,β-unsaturated nitriles | Stereoselective formation of C-C bonds with control of stereochemistry. |
Functionalization of the Core Structure for Diversified Chemical Libraries
The this compound scaffold is a valuable starting point for the generation of diversified chemical libraries for high-throughput screening and drug discovery. Functionalization of the core structure can be achieved at multiple positions, including the benzylic carbon, the nitrile group, and the aromatic ring.
The reactivity of the benzylic position, as discussed in the context of alkylation and condensation reactions, allows for the introduction of a wide array of functional groups and building blocks. By employing a variety of aldehydes in the Knoevenagel condensation or different alkylating agents, a large library of analogs with diverse substituents can be rapidly synthesized. nih.govgoogle.com
The nitrile group itself is a versatile functional handle that can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further derivatization, such as amide coupling reactions to introduce a vast range of amine-containing fragments.
Furthermore, modifications on the aromatic ring, although less straightforward, can also contribute to library diversification. For instance, nucleophilic aromatic substitution of the chloride could be explored, or electrophilic aromatic substitution could be directed by the existing methoxy (B1213986) and chloro substituents, although the reactivity might be limited.
The table below summarizes the key functionalization points on the this compound core for the development of chemical libraries.
| Functionalization Site | Reaction Type | Potential Reagents | Resulting Diversity |
| Benzylic Carbon | Knoevenagel Condensation, Alkylation | Diverse aldehydes, various alkyl halides | Introduction of a wide range of substituents at the α-position. |
| Nitrile Group | Hydrolysis, Reduction | H+/H2O, LiAlH4/H2 | Conversion to carboxylic acid, amide, or primary amine for further coupling reactions. |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) | Replacement of the chloro substituent to introduce new functionalities. |
Role As a Crucial Intermediate in Advanced Organic Synthesis
Application in the Construction of Complex Pharmaceutical Precursors
The utility of 2-(4-Chloro-2-methoxyphenyl)acetonitrile as a starting material or intermediate is of significant interest in the synthesis of precursors for various pharmaceuticals. The presence of multiple reactive sites allows for diverse chemical transformations, making it a valuable component in the multi-step synthesis of complex drug molecules.
While the direct application of this compound as a key intermediate in the synthesis of widely-known anticoagulants is not extensively documented in publicly available scientific literature, its structural motifs are present in related compounds within medicinal chemistry. The synthesis of anticoagulants often involves complex heterocyclic scaffolds, and substituted phenylacetonitriles can serve as precursors to these systems. Further research may elucidate specific pathways where this compound could be utilized in the synthesis of novel anticoagulant agents.
The chemical architecture of this compound makes it a plausible precursor for a variety of therapeutically relevant scaffolds. Heterocyclic compounds, which form the core of many pharmaceuticals, can often be synthesized using nitriles as a key functional group. For instance, the nitrile group can participate in cyclization reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles. The substituted phenyl ring can be further modified to introduce additional functionalities, thereby allowing for the generation of a library of compounds for biological screening.
A notable example of a therapeutically relevant scaffold is the thiopyrano[2,3-d]thiazole motif, which is recognized for its pharmacological potential. The synthesis of such complex heterocyclic systems can involve hetero-Diels-Alder reactions where dienophiles containing functionalities similar to those in this compound could theoretically be employed. One study describes the synthesis of a pyrazoline-containing thiopyrano[2,3-d]thiazole, which was investigated for its anticancer activity. mdpi.com Although this study does not directly use this compound, it highlights the importance of substituted aromatic compounds in the construction of such bioactive scaffolds.
| Therapeutic Scaffold | Potential Synthetic Application of Phenylacetonitrile (B145931) Derivatives |
| Benzothiazoles | Can be involved in the synthesis of substituted benzothiazoles which have shown activity against breast cancer cells. openmedicinalchemistryjournal.com |
| Spiro Heterocyclic Steroids | Arylacetic acid derivatives, which can be derived from the corresponding acetonitriles, are used in the synthesis of spiro-β-lactones with potential biological activity. beilstein-journals.org |
Building Block for Novel Chemical Entities
The development of novel chemical entities (NCEs) is a cornerstone of drug discovery. This compound serves as a valuable building block in this process due to its modifiable structure. Organic chemists can leverage the chloro, methoxy (B1213986), and nitrile functionalities to construct new molecules with unique three-dimensional shapes and electronic properties, which are critical for biological activity.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The aromatic ring can undergo further substitution reactions, and the methoxy group can be cleaved to reveal a phenol (B47542), providing another point for modification. This versatility allows for the creation of diverse molecular libraries for high-throughput screening. For example, substituted acrylonitriles, which can be synthesized from phenylacetonitriles, are recognized as biologically active compounds and can be transformed into various bioactive heterocycles. researchgate.net
Precursor to Bioactive Chemical Probes and Modulators
Bioactive chemical probes and modulators are essential tools for studying biological processes and validating drug targets. The synthesis of these molecules often requires chemical intermediates that can be readily functionalized. This compound, with its distinct substitution pattern, has the potential to be a precursor for such molecules.
For instance, in the development of inhibitors for specific enzymes or receptors, the substituted phenyl ring of this compound could be designed to fit into a binding pocket, while the acetonitrile (B52724) group could be transformed into a variety of functional groups to interact with specific residues. A study on the discovery of a highly selective chemical probe for the monocarboxylate transporter 4 (MCT4) highlights the importance of substituted aromatic compounds in creating potent and selective modulators of biological targets. nih.gov While this research does not directly involve this compound, it underscores the principle of using functionalized building blocks to develop sophisticated molecular tools for biological research.
| Bioactive Molecule Type | Potential Role of this compound |
| Enzyme Inhibitors | The scaffold can be elaborated to fit into the active site of a target enzyme. |
| Receptor Ligands | The substituted phenyl ring can be a key pharmacophore for binding to a specific receptor. |
| Imaging Agents | The structure could be modified to incorporate a fluorescent or radioactive tag for use in biological imaging. |
Computational and Theoretical Chemistry Insights into 2 4 Chloro 2 Methoxyphenyl Acetonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various chemical compounds, including 2-(4-Chloro-2-methoxyphenyl)acetonitrile.
Molecular Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. Conformational analysis is essential as the molecule possesses rotatable bonds, particularly the C-C bond connecting the acetonitrile (B52724) group to the phenyl ring and the C-O bond of the methoxy (B1213986) group. Different orientations of these groups can lead to various conformers with distinct energy levels. Theoretical calculations help in identifying the global minimum energy conformer, which is the most likely structure to be observed experimentally.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | ||
| C-O | 1.362 | ||
| O-CH3 | 1.428 | ||
| C-C≡N | 1.465 | ||
| C≡N | 1.158 | ||
| C-C-C (ring) | 118.5 - 121.3 | ||
| C-O-C | 117.8 | ||
| C-C-C≡N | 112.9 | ||
| C-C≡N | 178.9 | ||
| Cl-C-C-O | 179.8 | ||
| C-C-O-C | -4.5 | ||
| C-C-C-C≡N | 85.2 |
Vibrational Frequency Predictions and Spectroscopic Correlations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be correlated with experimental data. The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional modes) offer a detailed assignment of the experimental spectra. For this compound, characteristic vibrational modes include the C≡N stretching of the nitrile group, C-Cl stretching, C-O stretching of the methoxy group, and various aromatic C-H and C=C vibrations.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3100 | Aromatic C-H stretch |
| ~2950 | CH₃ stretch |
| ~2250 | C≡N stretch |
| ~1600 | Aromatic C=C stretch |
| ~1450 | CH₂ scissoring |
| ~1250 | Asymmetric C-O-C stretch |
| ~1050 | Symmetric C-O-C stretch |
| ~750 | C-Cl stretch |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution
The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the phenyl ring and the electron-withdrawing acetonitrile group. Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 5.3 |
Investigation of Reaction Mechanisms through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.
Potential Energy Surface (PES) Mapping
The Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, mapping the PES allows for the identification of reactants, products, intermediates, and transition states. By exploring the PES for reactions involving this compound, such as its synthesis or subsequent transformations, the most favorable reaction pathways can be determined. This involves calculating the energies of various stationary points along the reaction coordinate.
Transition State Localization and Activation Energy Calculation
A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. Once the TS is located, the activation energy (the energy difference between the reactants and the TS) can be calculated. The activation energy is a critical parameter that determines the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction. Computational methods allow for the precise calculation of these parameters, providing a quantitative understanding of the reaction kinetics.
Predictive Modeling of Spectroscopic Data (e.g., NMR, UV-Vis)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, providing valuable insights into the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to optimize molecular geometry and predict vibrational frequencies (FT-IR and Raman), as well as NMR and UV-Vis spectra.
Predictive modeling of the ¹H and ¹³C NMR spectra for this compound can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The calculated chemical shifts are instrumental in assigning the signals in the experimental spectra to specific atoms within the molecule. Discrepancies between the calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about the electronic transitions between molecular orbitals. By analyzing the orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic transitions (e.g., π→π* or n→π*) can be elucidated. The calculated maximum absorption wavelengths (λmax) can then be compared with experimental data.
Below is an interactive table showcasing typical predicted ¹³C and ¹H NMR chemical shifts for a substituted aromatic compound like this compound, based on computational studies of similar molecules.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C (Phenyl, attached to Cl) | 129.5 | - |
| C (Phenyl, attached to OCH₃) | 157.0 | - |
| C (Phenyl) | 112.0 | 6.9 |
| C (Phenyl) | 130.0 | 7.2 |
| C (Phenyl) | 122.0 | 7.0 |
| C (Phenyl, attached to CH₂CN) | 125.0 | - |
| CH₂ | 23.0 | 3.8 |
| CN | 117.0 | - |
| OCH₃ | 56.0 | 3.9 |
Note: The values in this table are illustrative and based on computational predictions for structurally related compounds. Actual experimental values may vary.
Studies on Intermolecular Interactions and Hydrogen Bonding
The nitrile group (C≡N) in this compound can act as a hydrogen bond acceptor, interacting with proton donors. researchgate.net Similarly, the methoxy group's oxygen atom can also participate in hydrogen bonding. Computational studies on related molecules, such as substituted phenol-acetonitrile-water clusters, have shown that acetonitrile's nitrogen is a potential proton acceptor, forming hydrogen bonds with hydroxyl groups. researchgate.net In the context of this compound, this suggests the possibility of self-association or interactions with protic solvents.
The strength and nature of these intermolecular interactions can be investigated using computational methods like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net This analysis examines the topological properties of the electron density, such as the values at bond critical points (BCPs), to characterize the interactions. For instance, the presence of a BCP between a hydrogen atom and the nitrogen or oxygen atom would confirm a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the bond.
Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool for understanding intermolecular interactions. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, indicating these are the primary sites for electrophilic attack and hydrogen bonding. The aromatic ring itself would exhibit a complex potential distribution due to the influence of the chloro and methoxy substituents.
The following table summarizes the types of intermolecular interactions that could be studied for this compound and the computational methods used for their characterization.
| Type of Interaction | Participating Atoms/Groups | Computational Method |
| Hydrogen Bonding | Nitrile (N) as acceptor, solvent (e.g., H₂O) as donor | DFT, QTAIM |
| Hydrogen Bonding | Methoxy (O) as acceptor, solvent as donor | DFT, QTAIM |
| π-π Stacking | Aromatic rings of two molecules | DFT with dispersion correction |
| Halogen Bonding | Chlorine atom as acceptor/donor | MEP analysis |
These computational approaches provide a detailed understanding of the non-covalent forces that govern the supramolecular chemistry of this compound, which is crucial for understanding its physical properties and behavior in different chemical environments.
Future Research Directions and Methodological Advancements
Development of Novel Asymmetric Synthetic Routes Utilizing the Core Structure
The synthesis of chiral molecules is of utmost importance, particularly in the pharmaceutical industry, where enantiomers of a drug can exhibit vastly different physiological effects. nih.goveurekalert.org Future research should prioritize the development of novel asymmetric synthetic routes to introduce chirality into derivatives of 2-(4-Chloro-2-methoxyphenyl)acetonitrile.
One promising avenue is the use of organocatalysis. Chiral amines, thioureas, squaramides, and phosphoric acids have emerged as powerful tools for a wide range of asymmetric transformations. mdpi.com For instance, the enantioselective conjugate addition of aldehydes to nitro-olefins, catalyzed by chiral secondary amines, could be adapted to derivatives of the target scaffold. nih.gov The development of enantioselective methods for the synthesis of functionalized β-lactones and pyrrolidines using organocatalysts also provides a strong foundation for future work. nih.govresearchgate.net
Another key area is the exploration of transition-metal catalysis. Chiral metal complexes have been successfully employed in a variety of asymmetric reactions, including cyclopropanations and various C-C bond-forming reactions. mdpi.com The development of chiral ligands for these metals is crucial for achieving high enantioselectivity. nih.gov Furthermore, the combination of different catalytic systems, such as the synergistic use of copper and palladium catalysts, could open up new possibilities for the asymmetric synthesis of complex molecules derived from this compound. eurekalert.org
| Catalytic System | Potential Asymmetric Transformation | Anticipated Chiral Products |
| Chiral Organocatalysts (e.g., prolinol derivatives) | Conjugate addition of aldehydes or ketones | Chiral γ-nitroacetonitriles |
| Chiral Transition-Metal Complexes (e.g., Rh, Pd) | Allylic alkylation of the acetonitrile (B52724) anion | α-chiral allylated acetonitriles |
| Dual Catalysis (e.g., Cu/Pd) | Asymmetric arylation of the benzylic position | Chiral α-aryl-acetonitriles |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer green and powerful alternatives to traditional synthetic approaches, often proceeding under mild conditions and enabling unique reactivity. nih.govnih.gov
Photoredox catalysis , in particular, has emerged as a transformative tool in organic synthesis. nih.gov This technique can be employed for the direct C-H functionalization of arenes and heteroarenes, providing a more sustainable alternative to traditional cross-coupling reactions. nih.gov For a molecule like this compound, with its electron-rich aromatic ring, photoredox catalysis could facilitate a range of transformations, including arylation, alkylation, and the introduction of other functional groups. nih.govacs.org The combination of photoredox catalysis with other catalytic modes, such as chromium catalysis, has been shown to enable enantioselective multicomponent reactions, a strategy that could be applied to generate complex chiral molecules from the target scaffold. nih.gov
Electrochemical synthesis provides another avenue for sustainable and controlled chemical transformations. researchgate.net Electrochemical methods can be used for both oxidative and reductive processes, allowing for a wide range of functional group manipulations. For instance, the electrochemical synthesis of substituted benzothiophenes and phenanthrenes using diazonium salts as radical precursors demonstrates the potential of this approach for constructing complex aromatic systems. xmu.edu.cn Furthermore, electrochemical methods have been developed for the synthesis of CN-substituted imidazo[1,5-a]pyridines, showcasing the versatility of electrochemistry in heterocyclic synthesis. rsc.org The electrochemical reduction of benzophenone (B1666685) in acetonitrile to yield 3-phenylcinnamonitrile highlights the potential for C-C bond formation using this technology. researchgate.net
| Method | Potential Transformation | Expected Product Class |
| Photoredox Catalysis | C-H arylation of the aromatic ring | Di- and tri-substituted phenylacetonitriles |
| Electrochemical Synthesis | Oxidative cyclization with suitable partners | Fused heterocyclic systems |
| Photo-organocatalysis | Enantioselective β-benzylation of enals | Chiral β-benzylated aldehydes |
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of chemical synthesis with flow chemistry and automation is revolutionizing the way molecules are made, particularly in the pharmaceutical industry. nih.govthieme-connect.de These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to perform reactions that are challenging in traditional batch setups. nih.govpharmtech.com
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org This is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. nih.gov The continuous nature of flow synthesis also facilitates scaling up of reactions from the laboratory to industrial production. thieme-connect.de For the synthesis of derivatives of this compound, flow chemistry could be employed for nitration, diazotization, and other reactions that require careful control of conditions. pharmtech.com
Automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid synthesis and purification of large libraries of compounds for drug discovery and other applications. geneonline.com These platforms can integrate multiple reaction steps, purification, and analysis, significantly accelerating the research and development process. researchgate.net The development of automated synthesis protocols for derivatives of this compound would enable the efficient exploration of its chemical space and the identification of molecules with desired properties.
| Technology | Application to this compound Synthesis | Key Advantages |
| Flow Chemistry | Nitration, diazotization, and other hazardous reactions | Enhanced safety, precise control, scalability |
| Automated Synthesis | High-throughput synthesis of derivative libraries | Increased efficiency, rapid compound generation |
| Computational Fluid Dynamics | Optimization of flow reactor design and reaction conditions | Reduced experimentation, improved process understanding |
Investigation of Sustainable Catalytic Systems for Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, using renewable resources, and employing catalytic rather than stoichiometric reagents. cambridgescholars.compreprints.org
Future research on the derivatization of this compound should prioritize the use of sustainable catalytic systems . This includes the use of earth-abundant and non-toxic metals, such as iron, in C-H activation reactions. mdpi.com The development of metal-free cross-coupling reactions is another important goal, as it would eliminate the environmental concerns associated with heavy metal catalysts. preprints.org
The use of organocatalysis is also a key aspect of sustainable chemistry, as it avoids the use of metals altogether. semanticscholar.org Furthermore, the development of reactions that can be performed in green solvents, such as water or bio-based solvents, is highly desirable. researchgate.net The integration of solvent engineering with cooperative catalysis has been shown to be a powerful strategy for developing sustainable and efficient synthetic transformations. chemrxiv.org
| Sustainable Approach | Example Application | Environmental Benefit |
| Earth-Abundant Metal Catalysis | Iron-catalyzed C-H arylation | Reduced reliance on precious metals |
| Metal-Free Catalysis | Organocatalytic C-C bond formation | Elimination of metal waste |
| Green Solvents | Reactions in water or bio-derived solvents | Reduced use of volatile organic compounds |
Unexplored Reactivity Profiles and Novel Compound Classes from the Scaffold
The this compound scaffold possesses multiple reactive sites that can be exploited to generate a wide range of novel compound classes. The nitrile group, the benzylic position, and the aromatic ring all offer opportunities for further functionalization.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic systems. The development of enantioselective biotransformations of nitriles using enzymes such as nitrilases and nitrile hydratases offers a green and highly selective method for accessing chiral carboxylic acids and amides. acs.org
The benzylic position is activated by both the aromatic ring and the nitrile group, making it susceptible to a variety of transformations. The development of catalytic asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles showcases the potential for creating stereogenic centers at this position. nih.gov
The aromatic ring can be functionalized through electrophilic aromatic substitution, nucleophilic aromatic substitution, or modern C-H activation strategies. nih.gov The presence of the chloro and methoxy (B1213986) substituents will direct the regioselectivity of these reactions, allowing for the controlled synthesis of a variety of substituted derivatives. The photochemical reactions of chlorobenzene (B131634) derivatives, for instance, can lead to the formation of biphenyls. rsc.org
By systematically exploring the reactivity of each of these sites and combining different transformations in a sequential or one-pot manner, a vast array of novel and potentially valuable compounds can be accessed from the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 2-(4-Chloro-2-methoxyphenyl)acetonitrile, and how can intermediates be characterized?
The compound is typically synthesized via nucleophilic substitution or cyanoalkylation of substituted aromatic precursors. Key intermediates include chlorinated and methoxylated benzyl halides. Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and nitrile group presence .
- Mass spectrometry (MS) for molecular weight validation .
- Infrared (IR) spectroscopy to verify the C≡N stretching vibration (~2250 cm⁻¹) .
Crystallographic validation (e.g., via SHELX programs) may be used for structurally related analogs to confirm bond angles and torsion angles .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% by area normalization) .
- Thermogravimetric Analysis (TGA) to study thermal stability and decomposition thresholds .
- Accelerated Stability Testing under controlled humidity/temperature (e.g., 40°C/75% RH) to monitor degradation products .
Q. What spectroscopic and computational tools are essential for analyzing substituent effects in this compound?
- DFT Calculations (e.g., Gaussian or ORCA) to model electronic effects of the chloro and methoxy groups on the nitrile’s reactivity .
- UV-Vis Spectroscopy to study π→π* transitions in the aromatic system and assess conjugation with the nitrile group .
- X-ray Photoelectron Spectroscopy (XPS) for surface analysis in catalytic applications (e.g., binding energy of Cl 2p orbitals) .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to improve yield and selectivity?
- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates but may require quenching to avoid byproducts .
- Catalyst Design : Palladium or copper catalysts for cross-coupling steps can reduce reaction time and improve regioselectivity .
- In Situ Monitoring : Use of ReactIR or inline NMR to track intermediate formation and adjust reaction parameters dynamically .
Q. How should researchers address contradictions in crystallographic data versus computational models for this compound?
- Multi-Method Validation : Compare X-ray diffraction data (e.g., SHELXL-refined structures) with DFT-optimized geometries to resolve discrepancies in bond lengths/angles .
- Hirshfeld Surface Analysis to evaluate intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that may not be captured in gas-phase calculations .
- Twinned Data Refinement : For crystals with disorder, use SHELXE or twin-law algorithms to improve model accuracy .
Q. What strategies are recommended for studying the compound’s potential as a pharmacophore in drug discovery?
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with ethoxy) and test against biological targets (e.g., kinase enzymes) .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinity with receptors (e.g., cytochrome P450 isoforms) .
- Metabolic Stability Assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess suitability for in vivo studies .
Q. How can researchers leverage this compound in materials science, such as polymer or coordination chemistry?
- Coordination Polymers : React with transition metals (e.g., Zn²⁺ or Cu²⁺) to form metal-organic frameworks (MOFs) with the nitrile as a bridging ligand .
- Photopolymerization Initiators : Study UV-triggered radical generation from the nitrile group using Electron Spin Resonance (ESR) .
- Thermoset Resins : Incorporate into epoxy or polyurethane matrices and evaluate mechanical properties via Dynamic Mechanical Analysis (DMA) .
Methodological Notes for Data Integrity
- Cross-Platform Validation : Use both PubChem and crystallographic databases (e.g., CCDC) to verify structural data, avoiding reliance on unvetted sources .
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, stoichiometry) in detail to mitigate batch-to-batch variability .
- Ethical Reporting : Disclose any non-standard purification methods (e.g., column chromatography vs. recrystallization) that may impact compound behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
